- Product class 1: pyrazoles, Science of Synthesis, 2002, 12, 15-225

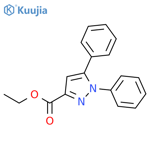

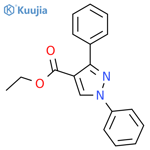

Cas no 94209-24-2 (ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate)

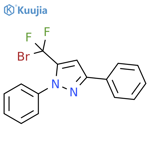

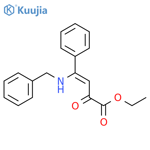

94209-24-2 structure

Nombre del producto:ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

Número CAS:94209-24-2

MF:C18H16N2O2

Megavatios:292.331844329834

MDL:MFCD03960606

CID:2131164

PubChem ID:2374374

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

- Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester (7CI)

- CCG-305131

- BS-48113

- D85559

- HMS1407H21

- 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester

- AKOS015969508

- BWTLOAULVWBENQ-UHFFFAOYSA-N

- Ethyl 1,3-diphenylpyrazole-5-carboxylate

- Z53848029

- Enamine_004751

- CS-0161857

- ethyl 2,5-diphenylpyrazole-3-carboxylate

- DB-370095

- 94209-24-2

- SCHEMBL16112468

-

- MDL: MFCD03960606

- Renchi: 1S/C18H16N2O2/c1-2-22-18(21)17-13-16(14-9-5-3-6-10-14)19-20(17)15-11-7-4-8-12-15/h3-13H,2H2,1H3

- Clave inchi: BWTLOAULVWBENQ-UHFFFAOYSA-N

- Sonrisas: O=C(C1N(C2C=CC=CC=2)N=C(C2C=CC=CC=2)C=1)OCC

Atributos calculados

- Calidad precisa: 292.121177757g/mol

- Masa isotópica única: 292.121177757g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 22

- Cuenta de enlace giratorio: 5

- Complejidad: 362

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 4.1

- Superficie del Polo topológico: 44.1Ų

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K04958-5g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | >95% | 5g |

$850 | 2024-06-05 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY1372-5g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | 95% | 5g |

$1435 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232497-5g |

Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | 95% | 5g |

¥11821.00 | 2024-04-24 | |

| eNovation Chemicals LLC | K04958-1g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | >95% | 1g |

$215 | 2025-02-28 | |

| eNovation Chemicals LLC | K04958-1g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | >95% | 1g |

$215 | 2025-02-19 | |

| Chemenu | CM362790-250mg |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | 95%+ | 250mg |

$191 | 2024-07-19 | |

| Chemenu | CM362790-5g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | 95%+ | 5g |

$1361 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ984-1g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | 95% | 1g |

3550.0CNY | 2021-07-17 | |

| Aaron | AR01JJA4-250mg |

1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester |

94209-24-2 | 95% | 250mg |

$189.00 | 2025-02-11 | |

| 1PlusChem | 1P01JJ1S-250mg |

1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester |

94209-24-2 | 95% | 250mg |

$439.00 | 2024-04-19 |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

Referencia

Métodos de producción 2

Condiciones de reacción

Referencia

- Microwave-assisted 1,3-dipolar cycloaddition reactions of nitrilimines and nitrile oxides, Journal of Chemical Research, 1999, (12), 718-719

Métodos de producción 3

Condiciones de reacción

Referencia

- Haloacetylated enol ethers. 11. Synthesis of 1-methyl- and 1-phenyl pyrazole-3(5)-ethyl esters. A one-pot procedure, Journal of Heterocyclic Chemistry, 1999, 36(1), 217-220

Métodos de producción 4

Condiciones de reacción

1.1 Solvents: Ethanol ; 5 h, reflux

Referencia

- New Pyrazolium-carboxylates as Structural Analogues of the Pseudo-Cross-Conjugated Betainic Alkaloid Nigellicine, Journal of Organic Chemistry, 2003, 68(15), 5977-5982

Métodos de producción 5

Condiciones de reacción

1.1 Catalysts: Trifluoroacetic acid Solvents: Ethanol ; rt; 2 h, 85 °C

Referencia

- La(OTf)3-catalysed one-pot synthesis of pyrazole tethered imidazo[1,2-a]azine derivatives and evaluation of their light emitting properties, New Journal of Chemistry, 2020, 44(3), 684-694

Métodos de producción 6

Condiciones de reacción

1.1 Catalysts: Hydrochloric acid Solvents: Dimethylformamide , Water ; 2 - 5 h, rt; rt → reflux; 3 h, reflux

Referencia

- Synthesis of bromodifluoromethyl substituted pyrazoles and isoxazoles, Journal of Fluorine Chemistry, 2010, 131(3), 426-432

Métodos de producción 7

Condiciones de reacción

Referencia

- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones, ACS Omega, 2023, 8(19), 17274-17287

Métodos de producción 8

Condiciones de reacción

1.1 Solvents: Methanol ; overnight, 65 °C

Referencia

- Functionalized heterocyclic scaffolds derived from Morita-Baylis-Hillman Acetates, Chemical Communications (Cambridge, 2013, 49(70), 7738-7740

Métodos de producción 9

Condiciones de reacción

1.1 Solvents: Ethanol ; rt → 80 °C; 3 h, 80 °C

Referencia

- Histone deacetylase inhibitors for treatment of Neurodegenerative diseases, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Solvents: Acetonitrile ; 1 h, rt

Referencia

- Application of Photoclick Chemistry for the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition between Alkynes and Nitrilimines Generated In Situ, European Journal of Organic Chemistry, 2018, 2018(3), 316-328

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: O-Methylhydroxylamine hydrochloride Solvents: Ethanol ; 3 h, rt

1.2 3 h, rt; 10 h, reflux

1.2 3 h, rt; 10 h, reflux

Referencia

- One-Pot Synthesis of Highly Substituted 1H-Pyrazole-5-carboxylates from 4-Aryl-2,4-diketoesters and Arylhydrazines, Journal of Heterocyclic Chemistry, 2016, 53(3), 840-848

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Acetic acid Solvents: Ethanol ; 30 min, rt

1.2 rt; overnight, rt

1.2 rt; overnight, rt

Referencia

- Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline, Chemistry Central Journal, 2016, 10,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Sulfuric acid Solvents: Acetonitrile ; 24 h, 80 °C

Referencia

- New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids, Journal of Fluorine Chemistry, 2018, 214, 17-23

Métodos de producción 14

Condiciones de reacción

Referencia

- Histone deacetylase inhibitors and compositions and methods of use thereof, United States, , ,

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Raw materials

- ethyl propiolate

- Ethyl (3Z)-2-oxo-4-phenyl-4-[(phenylmethyl)amino]-3-butenoate

- ethyl 2,4-dioxo-4-phenyl-butanoate

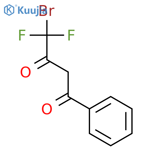

- 4-bromo-4,4-difluoro-1-phenylbutane-1,3-dione

- 3-BUTENOIC ACID, 4-HYDROXY-2-OXO-4-PHENYL-, ETHYL ESTER, (3Z)-

- N'-Phenylbenzohydrazonoyl chloride

- Phenylhydrazine Hydrochloride (1:1)

- 2,5-diphenyl-2h-tetrazole

- 3-Buten-2-one, 1,1,1-trichloro-4-methoxy-4-phenyl-

- 3-Butenoic acid, 4-hydroxy-2-oxo-4-phenyl-, ethyl ester

- Ethyl 2-acetoxy-3-nitro-4-phenylbut-3-enoate

- Ethyl (3E)-2-oxo-4-phenyl-4-[(phenylmethyl)amino]-3-butenoate

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Preparation Products

- 1H-Pyrazole-4-carboxylic acid, 1,3-diphenyl-, ethyl ester (7189-03-9)

- 1H-Pyrazole-3-carboxylic acid, 1,5-diphenyl-, ethyl ester (17355-75-8)

- ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (94209-24-2)

- 1H-Pyrazole, 3-(bromodifluoromethyl)-1,5-diphenyl- (1032273-33-8)

- 5-(Bromodifluoromethyl)-1,3-diphenyl-1H-pyrazole (1032273-66-7)

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Literatura relevante

-

2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

3. Book reviews

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

94209-24-2 (ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate) Productos relacionados

- 2091703-26-1(4-iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2171835-73-5(1-4-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acid)

- 900004-86-6(N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide)

- 1255147-73-9(Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate)

- 1166831-70-4(1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid)

- 2091850-39-2(6-(trifluoromethyl)-1H-indole-5-carboxylic acid)

- 1249279-41-1(1-(2-fluorophenyl)-4-methylpentan-1-amine)

- 1806987-66-5(4-Cyano-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid)

- 1391071-99-0(6-ethenyl-3,4-dihydro-1H-2-benzopyran)

- 1795456-27-7(N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2-fluorophenoxy)acetamide)

Proveedores recomendados

Enjia Trading Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Xiamen PinR Bio-tech Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

PRIBOLAB PTE.LTD

Miembros de la medalla de oro

Proveedor de China

Reactivos

Shanghai Jinhuan Chemical CO., LTD.

Miembros de la medalla de oro

Proveedor de China

Lote

Taian Jiayue Biochemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote